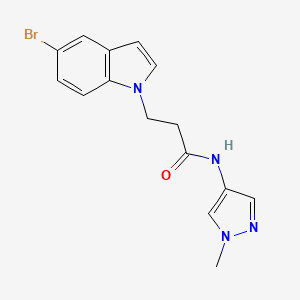

3-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Description

3-(5-Bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a synthetic small molecule featuring a brominated indole core linked via a propanamide bridge to a 1-methyl-1H-pyrazol-4-yl substituent. This structure combines aromatic heterocycles (indole and pyrazole) with a flexible amide linker, making it a candidate for medicinal chemistry applications, particularly in targeting protein kinases or enzymes where indole and pyrazole motifs are prevalent .

Properties

Molecular Formula |

C15H15BrN4O |

|---|---|

Molecular Weight |

347.21 g/mol |

IUPAC Name |

3-(5-bromoindol-1-yl)-N-(1-methylpyrazol-4-yl)propanamide |

InChI |

InChI=1S/C15H15BrN4O/c1-19-10-13(9-17-19)18-15(21)5-7-20-6-4-11-8-12(16)2-3-14(11)20/h2-4,6,8-10H,5,7H2,1H3,(H,18,21) |

InChI Key |

ONABTVSLEBACEG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Biological Activity

The compound 3-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a synthetic molecule that incorporates an indole and a pyrazole moiety, both known for their significant biological activities. This article explores the biological properties of this compound, focusing on its anticancer and anti-inflammatory effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is , with a molecular weight of approximately 358.2 g/mol. The presence of the bromine atom on the indole ring enhances the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H16BrN3O |

| Molecular Weight | 358.2 g/mol |

| IUPAC Name | 3-(5-bromoindol-1-yl)-N-(1-methylpyrazol-4-yl)propanamide |

Research indicates that compounds with similar structures exhibit significant interactions with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The pyrazole moiety is particularly noted for its ability to modulate activity at androgen receptors, which are crucial in hormone-related cancers.

Anticancer Activity

Studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to 3-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide have demonstrated cytotoxic effects with IC50 values indicating their potency against several cancer types:

Study on Pyrazole Derivatives

A comprehensive study evaluated various pyrazole derivatives for their anticancer properties. The results indicated that certain compounds exhibited significant antiproliferative effects on cancer cell lines such as MCF7 and A549, with IC50 values ranging from 0.04 to 42.30 µM depending on the specific derivative tested .

Anti-inflammatory Properties

In addition to anticancer activity, pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory pathways. For example, compounds similar to 3-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide showed potential in reducing pro-inflammatory cytokine levels in vitro .

Scientific Research Applications

Synthesis of 3-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

The synthesis of this compound typically involves the reaction between 5-bromoindole and pyrazole derivatives. The process can be optimized for yield and purity through various synthetic routes, often employing techniques such as palladium-catalyzed cross-coupling reactions. The synthesis pathway may include the following general steps:

- Formation of Indole Derivative : Starting from 5-bromoindole, a suitable amine or carboxylic acid is introduced to form an indole derivative.

- Pyrazole Coupling : The indole derivative is then reacted with a pyrazole derivative under controlled conditions to yield the target compound.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Table 1: General Synthetic Pathway

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nucleophilic substitution | 5-bromoindole, amine/acid |

| 2 | Cross-coupling | Pyrazole derivative |

| 3 | Purification | Chromatography |

Antibacterial Activity

Recent studies have demonstrated that derivatives of indole and pyrazole compounds exhibit significant antibacterial properties. For instance, research focusing on indole-based inhibitors has shown that these compounds can enhance the efficacy of existing antibiotics against resistant bacterial strains . Specifically, the indole core serves as a scaffold for developing new antibacterial agents that target bacterial cystathionine γ-synthase (bCSE), which is crucial for bacterial survival.

Anticancer Properties

The anticancer potential of 3-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide has been investigated in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells and inhibit tumor growth effectively. For example, it has been reported that similar pyrazole derivatives exhibit cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines . The mechanism of action is believed to involve the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells.

| Activity Type | Cell Lines Tested | IC50 Values (µM) |

|---|---|---|

| Antibacterial | Various strains | Not specified |

| Anticancer | MCF7 | 3.79 |

| A549 | 26 |

Case Study 1: Enhancement of Antibiotic Efficacy

A study published in Nature explored the use of indole-based compounds as potentiators for antibiotics against resistant strains of bacteria. The researchers synthesized a series of compounds based on the indole structure and tested their efficacy in combination with standard antibiotics. The results indicated a significant enhancement in antibiotic activity when combined with certain indole derivatives, including those structurally related to 3-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide .

Case Study 2: Anticancer Screening

In another study published in MDPI, researchers evaluated the anticancer activity of several pyrazole derivatives against various cancer cell lines. Among these, compounds related to the target compound showed promising results in inhibiting cell proliferation and inducing apoptosis, particularly in A549 lung cancer cells . This reinforces the potential application of this compound in developing new cancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparisons

*Estimated using fragment-based methods. †Assumed based on analogous coupling reactions .

Spectroscopic and Analytical Data

- NMR : The target compound’s 1H-NMR would show distinct aromatic signals for the bromoindole (δ ~7.2–8.3 ppm) and pyrazole (δ ~7.5–8.1 ppm), differing from chlorophenyl analogs (e.g., 3a’s phenyl protons at δ ~7.4–7.6 ppm) .

- Mass Spectrometry : The bromine atom (isotopic pattern at m/z 79/81) in the target compound distinguishes its ESI-MS profile from chlorine-containing analogs (e.g., 3a: [M+H]+ 403.1 vs. target compound’s estimated [M+H]+ ~375–400).

Crystallographic Considerations

For example, chlorophenyl derivatives () often crystallize in monoclinic systems (e.g., P21/c), with intermolecular hydrogen bonds stabilizing the amide linker.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.